Evaluation of bicinchoninic acid as a ligand for copper(i)-catalyzed azide–alkyne bioconjugations†

Organic & Biomolecular Chemistry Pub Date: 2012-07-05 DOI: 10.1039/C2OB25556A

Abstract

The Cu(I)-catalyzed cycloaddition of terminal azides and alkynes (click chemistry) represents a highly specific reaction for the functionalization of biomolecules with chemical moieties such as dyes or polymer matrices. In this study we evaluate the use of bicinchoninic acid (BCA) as a ligand for Cu(I) under physiological reaction conditions. We demonstrate that the BCA–Cu(I)-complex represents an efficient catalyst for the conjugation of fluorophores or biotin to alkyne- or azide-functionalized proteins resulting in increased or at least equal reaction yields compared to commonly used catalysts like Cu(I) in complex with TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or BPAA (bathophenanthroline disulfonic acid). The stabilization of Cu(I) with BCA represents a new strategy for achieving highly efficient bioconjugation reactions under physiological conditions in many application fields.

Graphical abstract: Evaluation of bicinchoninic acid as a ligand for copper(i)-catalyzed azide–alkyne bioconjugations
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